molecular formula C16H16N4O4 B12134292 Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate

Cat. No.: B12134292
M. Wt: 328.32 g/mol
InChI Key: NLGBPDUSMOPAHU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyridino-pyrimidine core with multiple functional groups. Its structure includes a 2-hydroxyethyl substituent at position 1, an imino group at position 2, an ester moiety at position 3, and a carbonyl group at position 3. These groups confer unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyethyl and imino groups) and hydrolytic stability (via the ester group) . The compound’s synthesis likely follows Hantzsch-like cyclocondensation strategies, as observed in related pyrido[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

ethyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O4/c1-2-24-16(23)10-9-11-14(20(7-8-21)13(10)17)18-12-5-3-4-6-19(12)15(11)22/h3-6,9,17,21H,2,7-8H2,1H3

InChI Key

NLGBPDUSMOPAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce imino groups to amines.

    Substitution: Commonly involves halogenation or alkylation at specific positions on the pyridopyrimidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Ethyl 2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate

  • Structural Differences : The 2-hydroxyethyl group in the target compound is replaced by a 3-methoxypropyl chain at position 1 .
  • Physicochemical Effects: Solubility: The methoxypropyl group increases lipophilicity compared to the hydrophilic hydroxyethyl group, reducing aqueous solubility.
  • Synthesis: Both compounds likely share a common synthetic pathway involving cyclocondensation of amino uracil derivatives with β-keto esters .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide

  • Structural Differences :
    • A propyl group replaces the hydroxyethyl substituent at position 1.
    • A carboxamide group is present at position 3 instead of an ester.
    • Additional substituents: 10-methyl group and a 3,4-dimethoxyphenyl ethyl chain .
  • Physicochemical Effects :
    • Bioactivity : The carboxamide group and aromatic substituent may enhance receptor-binding affinity in pharmaceutical contexts.
    • Stability : The ester-to-amide substitution increases hydrolytic resistance, extending shelf-life under physiological conditions.

Comparison of Spectral and Crystallographic Data

Table 1: Key Spectral Features of Selected Analogs

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
Target Compound Not reported ~3400 (O-H), ~1700 (C=O) Imine proton: ~8.5; Ester: ~4.3
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo... 243–245 2220 (C≡N), 1720 (C=O) Aromatic H: ~7.5–8.5
Ethyl 2-imino-1-(3-methoxypropyl)-... Not reported ~1725 (C=O), ~1650 (C=N) Methoxy: ~3.3; Propyl: ~1.5
  • Crystallography: The target compound’s structure may exhibit distinct puckering patterns in the pyridino-pyrimidine core due to the hydroxyethyl group’s steric and electronic effects. Similar compounds in the Cambridge Structural Database (CSD) show that substituent bulkiness correlates with deviations from planarity .

Reactivity and Functional Group Interactions

  • Imino Group: The 2-imino group in the target compound participates in tautomerism (e.g., imine-enamine equilibria), influencing its reactivity in nucleophilic additions compared to analogs with stable amide or ester groups .
  • Hydroxyethyl vs. Methoxypropyl : The hydroxyethyl group’s hydroxyl can undergo esterification or oxidation, offering derivatization pathways absent in methoxypropyl-substituted analogs .

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